
(4-Cyclohexylphenyl) 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclohexylphenyl) 2-chloroacetate is an organic compound with the molecular formula C14H17ClO2 It is a derivative of chloroacetic acid and is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further esterified with chloroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl) 2-chloroacetate typically involves the esterification of 4-cyclohexylphenol with chloroacetic acid or its derivatives. One common method is the reaction of 4-cyclohexylphenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Cyclohexylphenyl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water and a base or acid catalyst, this compound can hydrolyze to form 4-cyclohexylphenol and chloroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
4-Cyclohexylphenol and chloroacetic acid: from hydrolysis.
Alcohol: from reduction.
Wissenschaftliche Forschungsanwendungen
(4-Cyclohexylphenyl) 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Cyclohexylphenyl) 2-chloroacetate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- Phenyl 2-chloroacetate
- Cyclohexyl 2-chloroacetate
- 4-Cyclohexylphenol
Comparison: (4-Cyclohexylphenyl) 2-chloroacetate is unique due to the presence of both a cyclohexyl group and a phenyl ring, which can influence its reactivity and interactions compared to simpler analogs like phenyl 2-chloroacetate or cyclohexyl 2-chloroacetate. The combination of these structural features can enhance its utility in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
6299-68-9 |
|---|---|
Molekularformel |
C14H17ClO2 |
Molekulargewicht |
252.73 g/mol |
IUPAC-Name |
(4-cyclohexylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C14H17ClO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI-Schlüssel |
PUTRXHLLQUSSBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
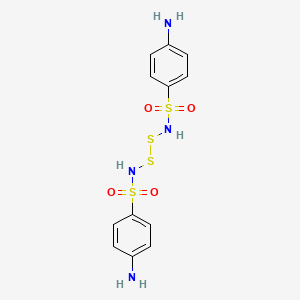
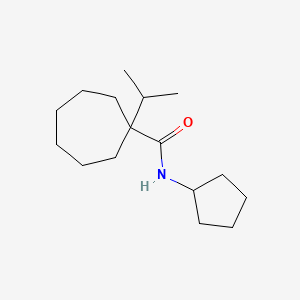
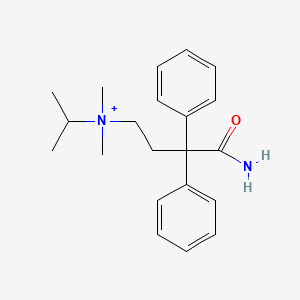
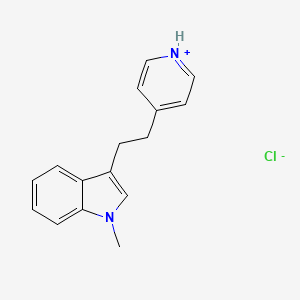
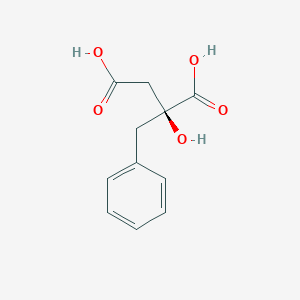
![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)


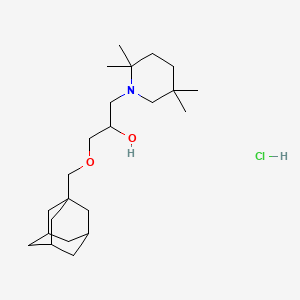

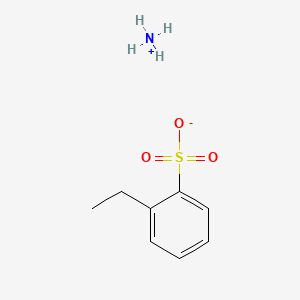
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

